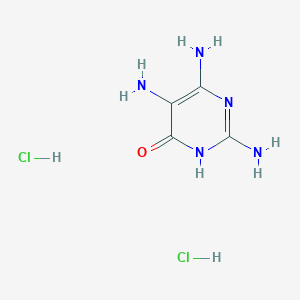

2,4,5-Triamino-6-pyrimidinol dihydrochloride

描述

Historical Context and Discovery

The development of this compound emerges from the broader historical progression of pyrimidine chemistry research. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. Pinner first proposed the name "pyrimidin" in 1885, establishing the foundation for modern pyrimidine nomenclature. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900, through conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The historical development of triaminopyrimidine compounds can be traced through the pioneering work of Wilhelm Traube, who reported the preparation of 2,4,6-triaminopyrimidine from malonic acid dinitrile and guanidine hydrochloride or nitrate in sodium alcoholate presence within alcoholic medium, though initially achieving weak yields. Traube's methodology established fundamental synthetic approaches that would later influence the development of more complex triaminopyrimidine derivatives, including the dihydrochloride salt forms.

The evolution of synthetic methodologies for triaminopyrimidine compounds gained momentum through various research contributions. Modern synthetic approaches have demonstrated the acid-catalyzed [2 + 2 + 2] cycloaddition between two cyanamides and one ynamide, utilizing triflic acid as catalyst to achieve highly regioselective synthesis of 2,4,6-triaminopyrimidines. These developments represent significant advancement from earlier methodologies, offering improved yields and selectivity for triaminopyrimidine scaffold construction.

Nomenclature and Chemical Identification

The systematic nomenclature of this compound reflects the compound's structural complexity and salt formation characteristics. According to chemical databases, the compound possesses the Chemical Abstracts Service registry number 51324-37-9, with molecular formula C4H9Cl2N5O and molecular weight 214.05-214.06 daltons. The International Union of Pure and Applied Chemistry name is designated as 2,5,6-triaminopyrimidin-4-ol dihydrochloride, reflecting the systematic numbering convention for pyrimidine derivatives.

The compound exists in multiple tautomeric forms, with the nomenclature complications arising from tautomeric hydroxyl groups that exist primarily in the cyclic amide form. For instance, 2-hydroxypyrimidine is more properly named 2-pyrimidone, illustrating the complexity inherent in pyrimidine nomenclature systems. This principle applies to the subject compound, where the hydroxyl group at position 6 can exist in equilibrium with the corresponding pyrimidinone tautomer.

Table 1: Chemical Identification Parameters for this compound

The compound demonstrates characteristic chemical properties associated with aminopyrimidine derivatives. The presence of multiple amino groups contributes to its basic character and hydrogen bonding capabilities, while the hydroxyl functionality provides additional sites for chemical modification and intermolecular interactions.

Role in Heterocyclic Chemistry

The significance of this compound within heterocyclic chemistry stems from its position as a versatile synthetic intermediate and its contribution to understanding structure-activity relationships in pyrimidine-based systems. Heterocyclic compounds offer high degrees of structural diversity and have proven to be broadly useful as therapeutic agents. The pyrimidine nucleus, being an essential base component of genetic material in deoxyribonucleic acid, demonstrates various biological activities that extend beyond its natural occurrence.

Research investigations have demonstrated that pyrimidine derivatives exhibit wide-ranging biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities. The triaminopyrimidine scaffold specifically provides a platform for structural modifications that can enhance or modulate these biological properties. The compound's role as a building block enables the construction of more complex heterocyclic frameworks through various synthetic transformations.

The synthetic versatility of triaminopyrimidine compounds has been demonstrated through multiple methodological approaches. Recent developments include highly regioselective synthesis methods utilizing triflic acid catalysis, which enables the preparation of diversely substituted heterocyclic products with yields up to 94 percent. These synthetic advances highlight the compound's importance in expanding the chemical space accessible through pyrimidine-based synthesis.

Table 2: Synthetic Applications and Chemical Transformations

The compound's role extends to serving as a key intermediate in pharmaceutical synthesis pathways. Research has identified triaminopyrimidine derivatives as novel hinge binders in phosphoinositide 3-kinase delta inhibitor series, demonstrating potent and selective inhibition properties. These applications underscore the compound's importance in drug discovery and development processes.

Furthermore, the compound contributes to advancing understanding of heterocyclic chemistry principles. The presence of multiple amino substituents creates opportunities for studying substituent effects on electronic properties, reactivity patterns, and intermolecular interactions. These investigations provide valuable insights for designing new heterocyclic compounds with desired properties and functions.

属性

IUPAC Name |

2,4,5-triamino-1H-pyrimidin-6-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.2ClH/c5-1-2(6)8-4(7)9-3(1)10;;/h5H2,(H5,6,7,8,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGALMPOBPCWQJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424049 | |

| Record name | 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51324-37-9 | |

| Record name | 2,5,6-Triaminopyrimidin-4(1H)-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Step-by-step Process:

Key Research Findings:

- Catalytic hydrogenation under neutral conditions minimizes side reactions and impurities.

- Use of surfactants like sodium dodecylbenzenesulfonate enhances solubility and reaction efficiency.

- Reaction parameters such as temperature (40-60°C) and pressure (1-5 MPa) are critical for high yield and purity.

Alternative Hydrogenation Methods

a. Acidic Reduction with Iron or Zinc

- Uses HCl and metal powders (Fe, Zn) to reduce nitroso intermediates.

- Less environmentally friendly due to metal waste and lower selectivity.

b. Catalytic Hydrogenation with Palladium or Platinum Catalysts

- Conducted in aqueous solutions with surfactants.

- Reaction conditions typically involve elevated temperatures (40-60°C) and pressures (1-5 MPa H₂).

- The process is mature, producing high-purity products with yields up to 98%.

c. Use of Organic Solvents and Organic Catalysts

- Involves acetic acid or other organic solvents.

- Less common due to environmental concerns and difficulty in controlling reaction parameters.

Preparation of Dihydrochloride Salt

- Dissolve the free base in water with barium chloride dihydrate and HCl.

- Reflux briefly, then filter and evaporate to concentrate.

- Precipitate with HCl, filter, and dry under vacuum to obtain the dihydrochloride salt.

Data Summary:

| Parameter | Value | Reference |

|---|---|---|

| Yield | Up to 95% | |

| Purity | ≥98% | |

| Appearance | White crystalline powder | |

| Reaction Time | 5-6 hours |

Data Table of Preparation Conditions

| Method | Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield | Purity | Notes |

|---|---|---|---|---|---|---|---|---|

| Catalytic hydrogenation | Pd/C or PtO₂ | Water + surfactant | 40-60°C | 1-5 MPa H₂ | 2-6 hours | Up to 98% | ≥98% | Neutral pH, surfactant improves solubility |

| Acidic reduction | Fe/Zn + HCl | Water | 90°C | Atmospheric | 4-6 hours | Variable | Lower purity | Less environmentally friendly |

| Salt formation | HCl, BaCl₂ | Water | Reflux | - | 5 minutes | 95% | High purity | Precipitation and filtration |

Research Findings and Environmental Considerations

- Hydrogenation under neutral conditions reduces waste and side reactions, making the process more environmentally friendly.

- Catalyst efficiency is maximized at moderate temperatures (40-60°C) and pressures (1-5 MPa).

- Surfactants such as sodium dodecylbenzenesulfonate significantly enhance the solubility of intermediates, leading to higher yields.

- Waste management is critical; methods avoiding excess acids and bases minimize environmental impact.

化学反应分析

Types of Reactions: 2,4,5-Triamino-6-pyrimidinol dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various purine derivatives and modified pyrimidines, which have applications in medicinal chemistry and antiviral research .

科学研究应用

Chemical Synthesis

Building Block for Organic Compounds

- 2,4,5-Triamino-6-pyrimidinol dihydrochloride is primarily utilized as a building block in organic synthesis . It plays a crucial role in the preparation of complex organic molecules, particularly purine derivatives. These derivatives are essential in various biochemical processes and are used in the development of antiviral drugs .

Synthetic Pathways

- The synthesis typically involves the reaction of 2,4-diamino-6-hydroxypyrimidine with various reagents under controlled conditions. The product is isolated as a solid after purification processes such as crystallization.

Biological Research

Role in Nucleic Acid Studies

- The compound is instrumental in studies involving nucleic acids and their analogs. Its structural similarity to purines allows researchers to explore its potential as a substitute or modulator of purine functions in biological systems .

Enzymatic Reactions

- Research indicates that this compound can participate in enzymatic reactions, particularly those involving phenylalanine hydroxylation. This suggests its potential role as a biochemical agent within metabolic pathways involving amino acids and other nitrogenous compounds .

Medicinal Chemistry

Antiviral Drug Development

- This compound is involved in the synthesis of broad-spectrum antiviral drugs such as acyclovir and ganciclovir. These medications are clinically used for treating infections caused by viruses like herpes simplex and cytomegalovirus (CMV) .

Therapeutic Applications

- Due to its ability to form guanine derivatives with antiviral properties, it is considered a valuable precursor in the development of new therapeutic agents aimed at combating viral infections.

Industrial Applications

Pharmaceutical Manufacturing

- In the pharmaceutical industry, this compound is utilized for producing various fine chemicals and pharmaceuticals. Its high purity and stability make it suitable for large-scale production processes .

Chemical Properties

- The dihydrochloride form enhances its solubility and stability, which is critical for its application in industrial settings.

Case Studies

- Antiviral Drug Synthesis

- Metabolic Pathway Investigation

作用机制

The mechanism of action of 2,4,5-Triamino-6-pyrimidinol dihydrochloride involves its interaction with nucleic acids and enzymes. It acts as a precursor for the synthesis of guanines and other purine derivatives, which can inhibit viral replication by interfering with the viral DNA or RNA synthesis pathways .

相似化合物的比较

Table 1: Comparative Analysis of Dihydrochloride Salts

生物活性

2,4,5-Triamino-6-pyrimidinol dihydrochloride is a pyrimidine derivative that has garnered attention for its biological activities, particularly in the context of enzymatic reactions and potential therapeutic applications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyrimidine ring with three amino groups at positions 2, 4, and 5. This configuration is crucial for its interaction with biological systems.

Enzymatic Interactions

Research indicates that 2,4,5-triamino-6-hydroxypyrimidine (closely related to our compound) plays a significant role in the phenylalanine-hydroxylating system. It has been shown to interact with phenylalanine hydroxylase, facilitating the conversion of phenylalanine to tyrosine. The reaction is characterized by a high ratio of DPNH oxidized to tyrosine formed (approximately 20:1), indicating a complex mechanism of action that may involve uncoupling during the hydroxylation process .

Antiproliferative Activity

Recent studies have demonstrated that derivatives of pyrimidines exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds derived from similar structures have shown dual inhibition of EGFR and VEGFR-2 pathways. The most potent derivatives displayed GI50 values between 22 and 33 nM, suggesting that modifications in the pyrimidine structure can significantly enhance biological activity .

Case Study 1: Phenylalanine Hydroxylation

In a detailed investigation into the role of 2,4,5-triamino-6-hydroxypyrimidine in phenylalanine hydroxylation, researchers observed that the compound facilitated enzymatic activity while also serving as a substrate for dihydropteridine reductase. This dual role underscores its potential utility in metabolic pathways involving amino acid conversion .

Case Study 2: Anticancer Activity

A series of experiments assessed the cytotoxic effects of various pyrimidine derivatives on cancer cell lines. Notably, compounds with structural similarities to 2,4,5-triamino-6-pyrimidinol demonstrated significant reductions in cell viability and migration rates. The results indicated that these compounds could induce apoptosis by modulating protein levels associated with cell survival and death pathways .

Data Tables

| Compound | Activity Type | Target | GI50 (nM) | Comments |

|---|---|---|---|---|

| Compound A | Antiproliferative | EGFR/VEGFR-2 | 22 | High potency against cancer cells |

| Compound B | Antimicrobial | S. aureus | N/A | Significant inhibitory properties |

| Compound C | Enzymatic Interaction | Phenylalanine Hydroxylase | N/A | Facilitates conversion to tyrosine |

常见问题

Q. What spectroscopic methods are recommended for confirming the structure of 2,4,5-Triamino-6-pyrimidinol dihydrochloride?

To confirm the structure, employ a combination of:

- IR spectroscopy to identify functional groups (e.g., hydroxyl and amine stretches at ~3237–3428 cm⁻¹) .

- ¹H-NMR to resolve proton environments, such as aromatic protons and amine groups (δ 6.80–6.88 ppm for aromatic systems) .

- UV-Vis spectroscopy to monitor conjugation patterns (e.g., λmax ~260–280 nm for pyrimidine derivatives) .

- Mass spectrometry (MS) for molecular ion confirmation and fragmentation analysis.

Q. How does the dihydrochloride form influence solubility and stability compared to the free base?

The dihydrochloride salt enhances aqueous solubility due to ionic interactions, critical for biological assays. Stability studies should compare:

- pH-dependent degradation : Test solubility in buffers (pH 1–12) and monitor decomposition via HPLC .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Hygroscopicity : Compare moisture uptake between the free base and salt using dynamic vapor sorption (DVS) .

Q. What are the primary synthetic routes for preparing this compound?

Common methods include:

- Condensation reactions : Reacting carbinols (e.g., acetylmethylcarbinol) with 2,4,5-triamino-6-hydroxypyrimidine under acidic conditions to form the dihydrochloride salt .

- Hydrochloric acid treatment : Neutralizing the free base (TAHP) with HCl in ethanol or water, followed by recrystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized for pteridine synthesis using this compound?

Q. How can ambiguities in identifying pteridine isomers (e.g., 6-methyl-7-ethyl vs. 6-ethyl-7-methyl) be resolved?

- HPLC-MS : Use reverse-phase chromatography with a C18 column and MS detection to differentiate isomers based on retention times and fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to unambiguously assign regiochemistry .

- 2D-NMR (COSY, NOESY) : Identify spatial correlations between substituents .

Q. What experimental considerations are critical when studying this compound’s role in enzymatic assays (e.g., demethylase inhibition)?

- Buffer compatibility : Use low-ionic-strength buffers (e.g., Tris-HCl, pH 7.4) to avoid interference with chloride ions from the dihydrochloride salt .

- Dose-response curves : Test concentrations from 1 nM–100 µM to determine IC₅₀ values for enzyme inhibition .

- Control experiments : Include free base and alternative salts (e.g., sulfate) to isolate the dihydrochloride’s effects .

Q. How should researchers address discrepancies in stability data under varying storage conditions?

- Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, analyzing purity via HPLC .

- Light sensitivity : Perform photostability tests using ICH Q1B guidelines (exposure to UV and visible light) .

- Statistical validation : Apply ANOVA to compare degradation rates across conditions (p < 0.05 significance) .

Methodological Notes

- Data contradiction analysis : When conflicting results arise (e.g., variable reaction yields), use Design of Experiments (DoE) to isolate critical factors like solvent purity or temperature gradients .

- Advanced characterization : Pair spectroscopic methods with computational modeling (e.g., DFT for electronic structure predictions) to resolve ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。